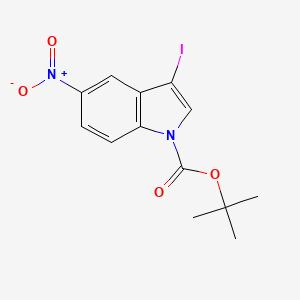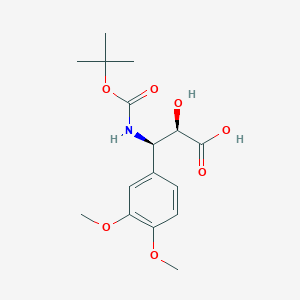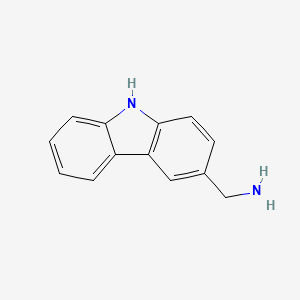
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine
説明
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine, also known as N-MEM-MPB, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. N-MEM-MPB has a molecular weight of 225.33 g/mol and a melting point of 135-140°C. It is synthesized by a reaction between 4-methylphenol and 2-methoxyethanol, and is used as a reagent in organic synthesis. N-MEM-MPB has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
科学的研究の応用
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in enzyme inhibition studies, and as a potential therapeutic agent in the treatment of certain diseases.
作用機序
The mechanism of action of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is not fully understood. It is believed to interact with a variety of proteins, enzymes, and receptors, and to inhibit the activity of certain enzymes. It is also believed to interact with certain receptors, potentially resulting in the activation of certain signaling pathways.
Biochemical and Physiological Effects
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2, and to inhibit the production of pro-inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of certain receptors, including the serotonin 5-HT1A receptor, and to have anti-inflammatory effects.
実験室実験の利点と制限
The use of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is relatively easy to synthesize. It is also soluble in a variety of organic solvents, and has a wide range of applications in scientific research. The main limitation of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine has a wide range of potential applications in scientific research. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications, and to identify new uses for it in organic synthesis. Finally, research is needed to identify new synthetic methods for the production of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine, and to explore its potential uses in coordination chemistry.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-13(11-15-9-10-16-3)17-14-7-5-12(2)6-8-14/h5-8,13,15H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKDQIPJBBPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCCOC)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B1389257.png)

![2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde](/img/structure/B1389260.png)


![4-chloro-N-[(4-propoxyphenyl)methyl]aniline](/img/structure/B1389264.png)


![Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-](/img/structure/B1389270.png)
![3-Chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B1389272.png)
![ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate](/img/structure/B1389274.png)

